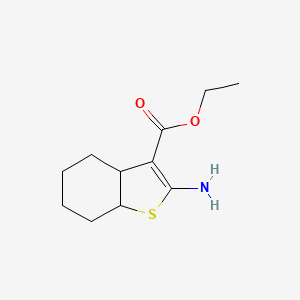

Ethyl 2-amino-3a,4,5,6,7,7a-hexahydro-1-benzothiophene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-amino-3a,4,5,6,7,7a-hexahydrobenzo[b]thiophene-3-carboxylate is a heterocyclic compound that belongs to the thiophene family. Thiophenes are known for their extensive significance in the pharmaceutical field due to their varied biological and clinical applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-3a,4,5,6,7,7a-hexahydrobenzo[b]thiophene-3-carboxylate can be achieved through several methods. One common approach involves the Gewald synthesis, which is a multicomponent reaction that typically involves the condensation of a ketone, an aldehyde, and a thiocarbamide . Another method involves the reaction of the amino-ester with ethyl isothiocyanate, leading to the formation of benzo[4,5]thieno[2,3-d][1,3]thiazin-4-one .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the Gewald synthesis is a scalable method that can be adapted for industrial production due to its straightforward reaction conditions and the availability of starting materials .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3a,4,5,6,7,7a-hexahydrobenzo[b]thiophene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the thiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophenes .

Scientific Research Applications

Ethyl 2-amino-3a,4,5,6,7,7a-hexahydrobenzo[b]thiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-amino-3a,4,5,6,7,7a-hexahydrobenzo[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes . Its anticancer activity is believed to involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives such as:

- Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

- 2-Amino-3-carbethoxy-4,5-tetramethylenethiophene

- 2-Amino-3-ethoxycarbonyl-4,5-tetramethylenethiophene

Uniqueness

Ethyl 2-amino-3a,4,5,6,7,7a-hexahydrobenzo[b]thiophene-3-carboxylate is unique due to its specific structural configuration, which imparts distinct biological activities and chemical reactivity compared to other thiophene derivatives .

Biological Activity

Ethyl 2-amino-3a,4,5,6,7,7a-hexahydro-1-benzothiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound is characterized by its unique benzothiophene structure, which contributes to its biological activity. The molecular formula is C11H13NO2S, and it features a carboxylate group that enhances its interaction with biological targets.

Pharmacological Properties

Recent studies have highlighted several pharmacological activities associated with this compound:

- Antitumor Activity : Research indicates that derivatives of benzothiophene exhibit cytostatic effects against various cancer cell lines. The mechanism involves the inhibition of DNA synthesis and cell proliferation .

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro and in vivo. This activity is primarily attributed to its ability to inhibit pro-inflammatory cytokines .

- Antimicrobial Properties : Studies have demonstrated that the compound possesses significant antimicrobial activity against several bacterial strains. This suggests potential applications in treating infections .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Various substituents on the benzothiophene ring can influence its potency and selectivity:

| Substituent | Effect on Activity |

|---|---|

| Alkyl groups | Increase lipophilicity and membrane permeability |

| Halogen atoms | Enhance binding affinity to target proteins |

| Hydroxyl groups | Improve solubility and bioavailability |

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of Benzothiophene Core : The initial step includes the cyclization of appropriate precursors to form the benzothiophene structure.

- Carboxylation : Subsequent introduction of the carboxylic acid functionality through carbonylation reactions.

- Amination : Finally, amination reactions are employed to introduce the amino group at the 2-position.

These methods have been optimized for yield and purity using techniques such as high-performance liquid chromatography (HPLC) for analysis .

Case Studies

Several case studies have documented the biological effects of this compound:

- Cytotoxicity Assays : In vitro assays against cancer cell lines (e.g., HeLa and MCF-7) showed IC50 values in the low micromolar range, indicating potent cytotoxic effects .

- Animal Models : In vivo studies using mouse models demonstrated significant reductions in tumor size when treated with this compound compared to controls .

- Inflammation Models : The compound was tested in models of acute inflammation (e.g., carrageenan-induced paw edema), showing a marked decrease in edema compared to untreated groups .

Properties

Molecular Formula |

C11H17NO2S |

|---|---|

Molecular Weight |

227.33 g/mol |

IUPAC Name |

ethyl 2-amino-3a,4,5,6,7,7a-hexahydro-1-benzothiophene-3-carboxylate |

InChI |

InChI=1S/C11H17NO2S/c1-2-14-11(13)9-7-5-3-4-6-8(7)15-10(9)12/h7-8H,2-6,12H2,1H3 |

InChI Key |

MHLOZPWQZPKMGT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(SC2C1CCCC2)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.